5-Methyl-2'-fluoroarauracil F-18

Beschreibung

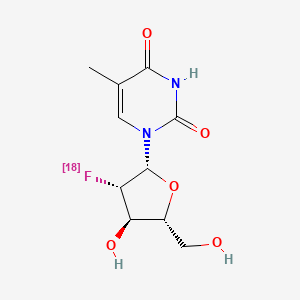

Structure

3D Structure

Eigenschaften

CAS-Nummer |

241144-93-4 |

|---|---|

Molekularformel |

C10H13FN2O5 |

Molekulargewicht |

259.22 g/mol |

IUPAC-Name |

1-[(2R,3S,4R,5R)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1/i11-1 |

InChI-Schlüssel |

GBBJCSTXCAQSSJ-MSYRQUNGSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)[18F] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Herkunft des Produkts |

United States |

Radiochemistry and Synthesis Methodologies for 5 Methyl 2 Fluoroarauracil F 18

Fluorine-18 (B77423) Radionuclide Production for Radiopharmaceutical Synthesis

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable physical properties, including a 109.8-minute half-life and low positron energy. iba-radiopharmasolutions.comnih.gov Its production is almost exclusively performed using a medical cyclotron. The specific form of the fluorine-18 produced—either as a nucleophilic fluoride (B91410) ion or an electrophilic fluorine gas—dictates the subsequent radiolabeling strategy. nih.govacs.org

The most common method for producing fluorine-18 for nucleophilic substitution reactions is the proton bombardment of oxygen-18 ([¹⁸O]) enriched water. nih.govopenmedscience.com This process occurs within a cyclotron, a particle accelerator that propels protons to high energies. openmedscience.com The nuclear reaction, denoted as ¹⁸O(p,n)¹⁸F, involves a high-energy proton striking an ¹⁸O nucleus, which then ejects a neutron to form an ¹⁸F atom. nih.gov

The resulting [¹⁸F]fluoride is produced in an aqueous solution. nih.gov This method is highly efficient and yields [¹⁸F]fluoride with a high specific activity (typically in the range of 10² GBq/μmol), meaning a high ratio of radioactive ¹⁸F atoms to non-radioactive ¹⁹F atoms. nih.govacs.org This high specific activity is crucial for receptor-based imaging, where the mass of the injected tracer must be low to avoid saturating the target sites. nih.gov The majority of PET radiopharmaceuticals, including [18F]FMAU, utilize [¹⁸F]fluoride produced via this pathway due to its high yield and specific activity. nih.govresearchgate.net

| Parameter | Description |

| Nuclear Reaction | ¹⁸O(p,n)¹⁸F |

| Target Material | Oxygen-18 Enriched Water (H₂¹⁸O) |

| Projectile | Protons (p) |

| Typical Proton Energy | 10-20 MeV |

| Product | [¹⁸F]Fluoride ion (¹⁸F⁻) in aqueous solution |

| Key Characteristic | High Specific Activity (No-Carrier-Added) |

This interactive table summarizes the cyclotron-based production of [¹⁸F]Fluoride ion.

For electrophilic fluorination reactions, elemental fluorine gas ([¹⁸F]F₂) is required. One production method involves the deuteron (B1233211) bombardment of neon-20 (B78926) gas via the ²⁰Ne(d,α)¹⁸F nuclear reaction. nih.gov This process necessitates the addition of non-radioactive carrier fluorine gas (¹⁹F₂) to facilitate the recovery of the [¹⁸F]F₂ from the cyclotron target. nih.govnih.gov

An alternative, two-step procedure first produces ¹⁸F via the ¹⁸O(p,n)¹⁸F reaction, followed by a second irradiation in the presence of carrier fluorine gas to promote isotopic exchange and release [¹⁸F]F₂. nih.gov

A significant drawback of these methods is that the product is "carrier-added," resulting in a much lower specific activity (e.g., 100–600 MBq/μmol) compared to nucleophilic [¹⁸F]fluoride. nih.govacs.org The presence of a large mass of non-radioactive fluorine can lead to pharmacological effects and receptor saturation, limiting its use in many PET applications. nih.gov Furthermore, the high reactivity of fluorine gas can lead to poor selectivity and reduced radiochemical yields in synthesis. nih.gov

Precursor Chemistry and Radiolabeling Strategies

The synthesis of [18F]FMAU is typically achieved through nucleophilic substitution, where the electron-rich [¹⁸F]fluoride ion displaces a leaving group on a precursor molecule.

The established synthesis of [18F]FMAU involves a nucleophilic attack by [¹⁸F]fluoride on a suitable precursor. A common precursor is a sugar ring, such as 2-O-[(trifluoromethyl)-sulfonyl]-1,3,5-tri-O-benzoyl-α-L-ribofuranose, which possesses an excellent leaving group (triflate) at the 2'-position. koreascience.kr The radiofluorinated sugar is then coupled with silylated thymine (B56734) to form the final product. koreascience.kr More recent developments have focused on simplifying this process, for instance, by using a one-pot reaction in the presence of Friedel-Crafts catalysts. nih.gov

The aqueous [¹⁸F]fluoride produced by the cyclotron is a poor nucleophile due to its strong hydration shell. nih.govnih.gov To enhance its reactivity for synthesis, it must be converted into a "naked" or anhydrous state. The standard procedure involves several key steps:

Trapping: The aqueous [¹⁸F]fluoride is first trapped on a quaternary methyl ammonium (B1175870) (QMA) or other anion-exchange cartridge. nih.govvandamlab.org

Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution containing a phase-transfer catalyst, most commonly a cryptand like Kryptofix 2.2.2 (K₂₂₂), and a cationic counter-ion, such as potassium (from K₂CO₃) or cesium. nih.govnih.gov The K₂₂₂ effectively chelates the potassium ion, leaving a highly reactive, non-coordinated [¹⁸F]fluoride anion. nih.gov

Azeotropic Drying: The eluted solution is subjected to azeotropic drying, typically involving repeated additions and evaporations of acetonitrile (B52724) (MeCN) under a stream of inert gas and elevated temperature. nih.gov This process removes residual water, which would otherwise inhibit the nucleophilic substitution reaction. vandamlab.org Optimizing this drying step, for example by applying a vacuum, has been shown to significantly improve radiochemical yields for sensitive tracers. researchgate.net

For clinical applications, a fully automated and cGMP-compliant (current Good Manufacturing Practice) radiosynthesis is essential for ensuring reproducibility, operator safety, and product quality. nih.govopenmedscience.com The complex, multi-step synthesis of many radiotracers, including early methods for [18F]FMAU, made automation challenging. nih.gov

However, the development of simplified one-pot reaction conditions has enabled the creation of fully automated synthesis protocols for [18F]FMAU using single-reactor modules. nih.gov These automated systems integrate the steps of fluoride activation, radiolabeling, and subsequent purification via high-performance liquid chromatography (HPLC) into a seamless process. nih.gov Commercially available synthesis platforms like the IBA Synthera, GE TRACERlab, and Trasis AllinOne are widely used to automate the production of various ¹⁸F-labeled radiopharmaceuticals. iba-radiopharmasolutions.comacs.orgmdpi.com This automation minimizes manual intervention, reduces radiation exposure to personnel, and ensures consistent production of the final radiopharmaceutical. openmedscience.comresearchgate.net

A reported automated synthesis of [18F]FMAU demonstrates the efficiency of these modern techniques. nih.gov

| Parameter | Research Finding | Citation |

| Synthesis Method | Fully automated, one-reactor module | nih.gov |

| Radiochemical Yield | 12 ± 3% (decay corrected) | nih.gov |

| Specific Activity | 383 ± 33 mCi/μmol | nih.gov |

| Total Synthesis Time | ~150 minutes from End of Bombardment | nih.gov |

| Radiochemical Purity | >99% | nih.gov |

This interactive table summarizes research findings for the automated synthesis of [18F]FMAU.

Nucleophilic Radiofluorination Routes of 5-Methyl-2'-fluoroarauracil F-18

Solid-Phase Radiosynthesis Approaches

Solid-phase synthesis (SPS) is a technique where molecules are built on a solid polymer support. This approach offers significant advantages, such as simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. While common in peptide and oligonucleotide synthesis, its application in ¹⁸F radiochemistry is an emerging field with specific challenges. nih.govresearchgate.net

The primary challenge for solid-phase radiosynthesis with fluorine-18 is its short half-life, which is often incompatible with the lengthy reaction times of traditional SPS protocols. nih.gov Therefore, strategies have focused on rapid, on-resin labeling or the coupling of a pre-labeled prosthetic group to a resin-bound substrate.

A common strategy involves an indirect labeling approach. lakeheadu.ca For instance, a small, easily labeled molecule, such as 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA), is first synthesized in solution. This radiolabeled building block is then rapidly coupled to a larger molecule, like a peptide, that has been assembled on a solid support. nih.govnih.gov This method benefits from:

Simplified Purification: The final radiolabeled product can be cleaved from the resin, with impurities left behind or easily separated. nih.gov

Efficiency: Rapid coupling and cleavage reactions are essential. Optimized procedures can achieve coupling within minutes. nih.gov

While direct solid-phase radiosynthesis of nucleosides like [¹⁸F]FMAU is not yet a standard method, the principles are under active investigation. The development of more efficient coupling chemistries and high-activity labeling precursors is key to making this a more viable approach for complex radiopharmaceuticals. nih.gov

Electrophilic Radiofluorination Routes

Electrophilic radiofluorination involves the use of electrophilic fluorinating agents, most commonly fluorine-18 gas ([¹⁸F]F₂). nih.gov This method was historically significant in the development of many radiotracers. The production of [¹⁸F]F₂ requires the addition of non-radioactive fluorine-19 gas as a carrier, which has a significant consequence: the resulting reagent has a low specific activity. acs.org This limits its use for tracers that target receptors or other biological sites present in low concentrations. nih.gov

Key characteristics of electrophilic radiofluorination include:

Low Regioselectivity: [¹⁸F]F₂ is a highly reactive agent, often leading to fluorination at multiple positions on an aromatic ring. This results in a mixture of isomers that can be difficult and time-consuming to separate via high-performance liquid chromatography (HPLC). nih.gov

Precursor Requirements: To improve selectivity, organometallic precursors, such as those containing organotin or organomercury groups, can be used to direct the fluorine atom to a specific position. nih.gov

Advanced Reagents: To mitigate the high reactivity and poor selectivity of [¹⁸F]F₂, milder and more selective electrophilic reagents have been developed. These include [¹⁸F]Acetylhypofluorite and N-[¹⁸F]fluorobenzenesulfonimide (NFSi), which allow for more controlled fluorination reactions. nih.govnih.gov

For nucleoside analogs, electrophilic fluorination of an activated precursor, such as one with a silyl (B83357) enol ether or an organostannane at the 2'-position of the sugar ring, could theoretically be employed, although nucleophilic routes are now far more common for producing high specific activity tracers like [¹⁸F]FMAU.

Site-Specific Radiolabeling Techniques for Biomolecules

Labeling large biomolecules like proteins or antibodies with a small radioisotope such as fluorine-18 requires highly specific techniques to ensure that the biological function of the molecule is not compromised. Direct labeling is often impractical due to the harsh reaction conditions (high temperatures, basic pH) required for many ¹⁸F-fluorination reactions, which can denature the biomolecule. lakeheadu.ca Therefore, site-specific radiolabeling is typically achieved through indirect, multi-step strategies using prosthetic groups (bifunctional chelating agents or linkers). acs.orguchicago.edu

Two prominent approaches are:

Prosthetic Group Coupling: This involves a two-stage process. First, a small molecule, the prosthetic group, is radiolabeled with ¹⁸F. This labeled synthon is then purified and conjugated to the target biomolecule under mild conditions. For example, a 4-[¹⁸F]fluorophenylboronic acid can be synthesized and subsequently coupled to a biomolecule containing a specifically introduced aryl iodide via a palladium-catalyzed cross-coupling reaction. acs.org This ensures the ¹⁸F label is attached only at the desired location. acs.org

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and biocompatible. The sulfur fluoride exchange (SuFEx) reaction is an emerging example used in ¹⁸F chemistry. chemrxiv.org This method allows for the ultrafast and highly efficient labeling of molecules containing an aryl fluorosulfate (B1228806) group. Such techniques can be performed at room temperature and often require only simple cartridge-based purification, making them ideal for the time-sensitive demands of F-18 radiosynthesis. chemrxiv.org

These site-specific methods are crucial for developing targeted PET imaging agents where the radiolabel must not interfere with the molecule's binding affinity or biological activity. acs.org

Radiochemical Yield, Purity, and Specific Activity Considerations

The quality and usability of a radiopharmaceutical are defined by several key parameters that must be rigorously controlled and measured. These considerations are paramount in the synthesis of [¹⁸F]FMAU for clinical and preclinical applications.

Radiochemical Yield (RCY): This is the percentage of the initial radioactivity that is incorporated into the final, purified product, corrected for radioactive decay. It is a measure of the efficiency of the synthesis. For multi-step syntheses, RCYs can vary significantly. For example, the synthesis of a 3′-[¹⁸F]FLT ProTide, a related nucleoside derivative, was achieved with an RCY of 15–30%. nih.gov A different multi-step synthesis for the tracer [¹⁸F]FS1P1 reported a higher RCY of 30–50%. rsc.org

Radiochemical Purity (RCP): This is the fraction of the total radioactivity in the final product that is in the desired chemical form. High RCP is essential to ensure that the observed PET signal originates from the target tracer and not from radioactive impurities, which could have different biological distributions. An RCP of >95% is typically required for imaging agents. Syntheses of ¹⁸F-labeled ProTides and [¹⁸F]FS1P1 have reported purities of ≥97% and >95%, respectively. nih.govrsc.org

Specific Activity (SA) or Molar Activity (MA): This is the amount of radioactivity per mole of the compound (e.g., in Gigabecquerels per micromole, GBq/µmol). High specific activity is critical when imaging targets with low density, such as neuroreceptors, to ensure that the injected mass of the compound is low enough to not cause pharmacological effects (the "tracer dose"). Nucleophilic fluorination methods typically produce high specific activity ¹⁸F, while electrophilic methods using [¹⁸F]F₂ result in low specific activity. acs.org Reported molar activities for modern ¹⁸F-labeled tracers are often high, such as 56 GBq/µmol for an [¹⁸F]FLT ProTide and a range of 37–166.5 GBq/µmol for [¹⁸F]FS1P1. nih.govrsc.org

The table below summarizes these key parameters for representative ¹⁸F-labeled compounds, illustrating typical values achieved in modern radiochemistry labs.

| Radiotracer | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time |

| 3′-[¹⁸F]FLT ProTide nih.gov | 15-30% | ≥97% | 56 | 130 min |

| 2′-[¹⁸F]FIAU ProTide nih.gov | 1-5% | ≥98% | 53 | 240 min |

| [¹⁸F]FS1P1 rsc.org | 30-50% | >95% | 37-166.5 | Not Reported |

| [¹⁸F]PARPi nih.gov | High | High | High | Not Reported |

Molecular Mechanisms of 5 Methyl 2 Fluoroarauracil F 18 Interaction and Retention

Cellular Uptake and Intracellular Transport Mechanisms

The journey of ¹⁸F-FMAU into the cell is the initial and a critical determinant of its efficacy as an imaging agent. As a nucleoside analog, its passage across the cell membrane is not a simple diffusion process but is mediated by specialized protein channels known as nucleoside transporters (NTs). Pharmacokinetic studies have demonstrated that the cellular uptake velocity and saturability of radiolabeled ¹⁸F-FMAU are very similar to that of the natural pyrimidine (B1678525) nucleoside, thymidine (B127349). nih.gov

The two primary families of human nucleoside transporters are the SLC28 family of concentrative nucleoside transporters (CNTs) and the SLC29 family of equilibrative nucleoside transporters (ENTs). nih.gov

Equilibrative Nucleoside Transporters (ENTs): This family, which includes four members (hENT1-4), facilitates the bidirectional transport of nucleosides down their concentration gradient. wjgnet.com hENT1, in particular, is widely expressed and has a broad selectivity for both purine (B94841) and pyrimidine nucleosides, making it a likely candidate for the transport of ¹⁸F-FMAU. wjgnet.comdovepress.com

Concentrative Nucleoside Transporters (CNTs): The three members of this family (hCNT1-3) mediate the unidirectional, active transport of nucleosides into cells against their concentration gradient, a process coupled to the co-transport of sodium ions. wjgnet.com

While direct studies pinpointing the specific transporters for ¹⁸F-FMAU are limited, the established pathways for thymidine uptake strongly suggest that ¹⁸F-FMAU utilizes both ENT and CNT systems to enter the cell. The expression levels of these transporters in tumor cells can, therefore, be a significant factor influencing the uptake of ¹⁸F-FMAU. nih.gov

Intracellular Metabolism and Phosphorylation by Kinase Enzymes

Once inside the cell, ¹⁸F-FMAU undergoes a crucial metabolic transformation: phosphorylation. This process, which involves the addition of a phosphate (B84403) group, effectively traps the molecule within the cell, as the negatively charged phosphate group prevents it from diffusing back across the cell membrane. This phosphorylation is catalyzed by thymidine kinases. nih.gov

There are two key human thymidine kinases involved in this process:

Thymidine Kinase 1 (TK1): This enzyme is primarily active in the cytoplasm and its expression and activity are tightly linked to the cell cycle, peaking during the S phase when DNA synthesis occurs. nih.gov

Mitochondrial Thymidine Kinase 2 (TK2): Located in the mitochondria, TK2 is involved in the phosphorylation of nucleosides for mitochondrial DNA synthesis and its activity is not cell cycle-dependent. nih.gov

The phosphorylation of ¹⁸F-FMAU to ¹⁸F-FMAU-monophosphate is the rate-limiting step for its intracellular retention. Subsequent phosphorylations can occur, leading to the formation of ¹⁸F-FMAU-diphosphate and ¹⁸F-FMAU-triphosphate. This metabolic trapping is fundamental to the use of ¹⁸F-FMAU as an imaging agent, as it allows for the accumulation of the radiotracer in proliferating cells. nih.gov

| Enzyme | Location | Cell Cycle Dependence | Role in ¹⁸F-FMAU Metabolism |

| Thymidine Kinase 1 (TK1) | Cytoplasm | High in S phase | Phosphorylates ¹⁸F-FMAU, trapping it in proliferating cells |

| Thymidine Kinase 2 (TK2) | Mitochondria | Independent | Contributes to ¹⁸F-FMAU phosphorylation for mtDNA synthesis |

Incorporation into Deoxyribonucleic Acid (DNA)

The triphosphate form of ¹⁸F-FMAU is a substrate for DNA polymerase, the enzyme responsible for synthesizing new DNA strands. As a thymidine analog, ¹⁸F-FMAU-triphosphate can be incorporated into the growing DNA chain in place of the natural nucleotide, deoxythymidine triphosphate (dTTP). nih.gov This incorporation into the genetic material provides a stable and long-lasting signal that is directly proportional to the rate of DNA synthesis and, by extension, cellular proliferation. nih.gov

Studies have shown that ¹⁸F-FMAU is selectively retained in the DNA of proliferating tissues and is resistant to degradation. nih.gov This direct incorporation into DNA distinguishes ¹⁸F-FMAU from other proliferation imaging agents, such as ¹⁸F-FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), which is trapped after the initial phosphorylation step but is not significantly incorporated into DNA. The level of ¹⁸F-FMAU incorporated into DNA has been demonstrated to be proportional to the level of DNA synthesis and the rate of proliferation.

Interaction with Thymidine Kinase Enzymes

A significant application of ¹⁸F-FMAU is in the imaging of reporter gene expression, particularly the herpes simplex virus type 1 thymidine kinase (HSV-1-tk) gene. nih.gov The HSV-1-tk enzyme has a broader substrate specificity compared to its human counterparts and can phosphorylate a wider range of nucleoside analogs, including ¹⁸F-FMAU, with high efficiency. uniprot.orgwikipedia.org

In vitro studies have shown that cells expressing the HSV-1-tk gene accumulate significantly more ¹⁸F-FMAU than control cells that only have endogenous human thymidine kinases. nih.gov This differential phosphorylation and subsequent trapping form the basis of using ¹⁸F-FMAU to non-invasively monitor the location and activity of cells that have been genetically engineered to express the HSV-1-tk gene, a common strategy in gene therapy research. nih.govthno.org While ¹⁸F-FMAU is a substrate for both human and viral thymidine kinases, the higher catalytic efficiency of the viral enzyme leads to a much stronger signal in HSV-1-tk expressing cells. nih.gov

| Kinase Enzyme | Substrate Affinity for ¹⁸F-FMAU | Application |

| Human Thymidine Kinase (TK1 and TK2) | Moderate | Imaging cellular proliferation in cancer |

| Herpes Simplex Virus Thymidine Kinase (HSV-1-tk) | High | Imaging reporter gene expression in gene therapy and virology research |

Influence of Cellular Proliferation State and Related Pathways

The uptake and retention of ¹⁸F-FMAU are intrinsically linked to the proliferative state of the cell. As discussed, the activity of TK1, a key enzyme for ¹⁸F-FMAU trapping, is highest during the S phase of the cell cycle. nih.gov Consequently, tissues with a high proportion of actively dividing cells, such as tumors, exhibit higher ¹⁸F-FMAU uptake. nih.gov

Furthermore, signaling pathways that regulate cell proliferation can influence ¹⁸F-FMAU accumulation. The PI3K/Akt/mTOR pathway, for instance, is a central regulator of cell growth, proliferation, and survival. nih.gov While direct studies on the influence of this pathway on ¹⁸F-FMAU are emerging, studies with other nucleoside analogs like [¹⁸F]FDG have shown that inhibition of the PI3K/Akt pathway can lead to decreased tracer uptake. nih.gov This suggests that the activation state of such oncogenic pathways could modulate the expression or activity of nucleoside transporters and kinases, thereby affecting ¹⁸F-FMAU uptake.

Kinetic studies with the similar thymidine analog ¹⁸F-FLT have demonstrated that treatment with chemoradiation can significantly decrease the phosphorylation rate of the tracer in tumors, reflecting a reduction in cellular proliferation. nih.govnih.gov This highlights how the cellular response to therapy, which often involves cell cycle arrest and a decrease in proliferation, can be monitored through changes in the uptake of these thymidine analogs.

Preclinical Evaluation and in Vivo Imaging Applications in Animal Models

Pharmacokinetics and Biodistribution Studies in Non-Human Subjects

Understanding the behavior of ¹⁸F-FMAU within a living organism is fundamental to its application as an imaging agent. Pharmacokinetic and biodistribution studies in animal models, primarily mice, have characterized its uptake, distribution, and clearance patterns.

Organ-Specific Accumulation and Clearance Dynamics

Biodistribution studies in athymic male mice with prostate cancer xenografts have demonstrated a distinct pattern of ¹⁸F-FMAU accumulation. Following intravenous administration, the tracer distributes to various organs, with the highest uptake observed in the liver. nih.gove-century.us Conversely, the lowest concentrations of the tracer were found in muscle and bone tissue. nih.gove-century.us This biodistribution profile suggests that the primary route of clearance for ¹⁸F-FMAU and its metabolites is hepatobiliary. nih.gove-century.us The low accumulation in bone is a particularly advantageous feature for a proliferation tracer, especially in the context of cancers that frequently metastasize to bone, such as prostate cancer, as it reduces the background signal that could interfere with tumor detection. nih.gov

A study in woodchucks using the L-enantiomer of FMAU (L-FMAU) indicated a moderate total body clearance, with contributions from both renal and nonrenal pathways. The volume of distribution suggested significant intracellular distribution of the nucleoside analog. nih.gov While this study was not with the F-18 radiolabeled D-enantiomer, it provides some general pharmacokinetic context for this class of compounds.

Below is a summary of the general biodistribution pattern of ¹⁸F-FMAU in preclinical mouse models.

| Organ | Relative Uptake Level |

| Liver | Highest |

| Kidneys | Moderate |

| Spleen | Moderate |

| Lungs | Moderate |

| Muscle | Lowest |

| Bone | Lowest |

This table represents a generalized summary based on findings in preclinical mouse models. nih.gove-century.us

Influence of Endogenous Biological Factors on Tracer Distribution (e.g., Androgen Signaling)

The distribution of ¹⁸F-FMAU is not static but can be significantly influenced by the underlying physiological state of the subject. A key finding from preclinical studies is the impact of androgen signaling on tracer uptake. In a study involving xenograft mouse models of human prostate cancer, it was observed that castrated animals exhibited significantly higher ¹⁸F-FMAU uptake in all major organs compared to their noncastrated counterparts. nih.gove-century.us

This observation suggests a direct or indirect association between circulating androgen levels and thymidine (B127349) metabolism. nih.gove-century.us The hormonal environment appears to modulate the activity of pathways involved in the uptake and incorporation of thymidine analogs like ¹⁸F-FMAU. This finding is particularly relevant for prostate cancer, a disease heavily dependent on androgen signaling for its growth and progression. The sensitivity of ¹⁸F-FMAU uptake to androgen levels suggests its potential utility in monitoring the hormonal status of tumors and possibly predicting the transition to a castrate-resistant state. nih.gov

Assessment of Cellular Proliferation in Preclinical Disease Models

The primary application of ¹⁸F-FMAU in preclinical research is the in vivo assessment of cellular proliferation. By imaging the rate of DNA synthesis, ¹⁸F-FMAU PET can provide insights into the aggressiveness of tumors and their response to therapeutic interventions.

Oncology Research Applications

In oncology, measuring cellular proliferation is critical for characterizing tumors and evaluating the efficacy of anti-cancer treatments. ¹⁸F-FMAU has been evaluated in various preclinical cancer models to serve this purpose.

¹⁸F-FMAU PET has been effectively used to visualize and characterize tumor proliferation in xenograft models of human cancer. In studies using mice bearing both androgen-sensitive (CWR22) and androgen-independent (PC3) human prostate cancer tumors, ¹⁸F-FMAU uptake was successfully quantified. nih.gove-century.us

The results demonstrated that the androgen-sensitive CWR22 tumors, which also showed higher expression of the proliferation marker Ki-67, had significantly higher tumor-to-muscle and tumor-to-liver uptake ratios of ¹⁸F-FMAU compared to the androgen-independent PC3 tumors in noncastrated mice. nih.gove-century.us This indicates that ¹⁸F-FMAU uptake correlates with the proliferative activity and androgen receptor status of the tumors. These initial findings support the hypothesis that ¹⁸F-FMAU PET could be used to characterize prostate tumors, potentially differentiating more aggressive, highly proliferative cancers from more indolent forms. nih.gove-century.us

¹⁸F-FMAU Tumor-to-Tissue Ratios in Prostate Cancer Xenograft Models (3 hours post-injection)

| Tumor Model | Androgen Status | Mean Tumor-to-Muscle Ratio (±SD) | Mean Tumor-to-Liver Ratio (±SD) |

|---|---|---|---|

| CWR22 | Sensitive | 2.56 ± 0.30 | 1.72 ± 0.12 |

Data from a study in noncastrated athymic male mice. nih.gove-century.us

A crucial application of proliferation imaging is the early assessment of treatment response. A decrease in tumor cell proliferation is often one of the earliest signs of effective therapy, preceding changes in tumor size. Preclinical studies have explored the use of ¹⁸F-FMAU PET for this purpose.

In a study involving mouse models of non-small cell lung cancer (NSCLC), ¹⁸F-FMAU PET was used to monitor the response to erlotinib, an epidermal growth factor receptor (EGFR) inhibitor. The study utilized two cell lines: the erlotinib-sensitive HCC827 line and the erlotinib-resistant A549 line. Following treatment with erlotinib, the sensitive HCC827 tumors showed a significant decrease in ¹⁸F-FMAU uptake as early as two days after initiating therapy. In contrast, the resistant A549 tumors showed minimal change in tracer uptake. These imaging findings were consistent with ex vivo analysis of proliferation markers like Ki-67.

Change in ¹⁸F-FMAU Uptake in NSCLC Xenografts After Erlotinib Treatment

| Tumor Model (Cell Line) | Response to Erlotinib | Change in ¹⁸F-FMAU Uptake on Day 2 | Change in ¹⁸F-FMAU Uptake on Day 4 |

|---|---|---|---|

| HCC827 | Sensitive | -25.5% ± 8.6% | -35.2% ± 7.8% |

Data represents the percentage change from baseline PET scans.

These results highlight the potential of ¹⁸F-FMAU PET to serve as an early, non-invasive biomarker for predicting and monitoring the response to targeted cancer therapies, allowing for the differentiation between sensitive and resistant tumors long before anatomical changes become apparent.

Gene Expression Imaging (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase Gene Expression)

The ability to non-invasively image gene expression in vivo provides a powerful tool for monitoring the location and functional status of genetically modified cells, such as in gene therapy applications. One of the most established reporter gene systems for Positron Emission Tomography (PET) is the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene. snmjournals.org Cells expressing this gene can selectively phosphorylate specific radiolabeled probes, leading to their intracellular trapping and accumulation, which can be visualized by PET.

5-Methyl-2'-fluoroarauracil F-18 ([18F]FMAU), as a pyrimidine (B1678525) nucleoside analog, is a substrate for the HSV1-tk enzyme. Its potential as a PET radiotracer for imaging HSV1-tk gene expression has been evaluated in preclinical models. In a human breast cancer model, the utility of [18F]FMAU was directly compared to other probes to assess its efficacy in detecting cells engineered to express HSV1-tk. nih.gov

In vitro studies using human breast cancer cells, with and without HSV1-tk expression, demonstrated significant preferential accumulation of FMAU in the gene-expressing cells. The accumulation of [14C]FMAU was 14- to 16-fold higher in HSV1-tk-expressing cells compared to control cells that did not express the gene. nih.gov This uptake was substantially greater than that observed for other agents like 9-[(3-fluoro-1-hydroxy-2-propoxy)methyl]-guanine (FHPG). nih.gov

In vivo animal studies supported these findings. Micro-PET imaging after administration of the tracer confirmed its utility for imaging HSV1-tk expression. nih.gov Biodistribution studies in a mouse model with HSV1-tk-expressing tumors showed that the uptake of [14C]FMAU in these tumors was significantly higher than in control tumors lacking the gene. Specifically, tumor uptake in HSV1-tk-positive cells was 3.7 times higher at one hour and 5.5 times higher at two hours post-injection compared to the tk-negative cells. nih.gov Although total tumor incorporation of the tracer was higher with FMAU, studies comparing it with 9-(4-fluoro-3-hydroxy-methyl-butyl)guanine ([18F]FHBG) noted that [18F]FHBG showed superior specific accumulation in the targeted cells at later time points. nih.gov

| Tracer | Model | Metric | Result |

|---|---|---|---|

| [14C]FMAU | In Vitro (Human Breast Cancer Cells) | Uptake Ratio (tk+ vs. tk- cells) | 14- to 16-fold higher |

| [18F]FHBG | In Vitro (Human Breast Cancer Cells) | Uptake Ratio (tk+ vs. tk- cells) | 9- to 13-fold higher |

| [18F]FHPG | In Vitro (Human Breast Cancer Cells) | Uptake Ratio (tk+ vs. tk- cells) | 2- to 3-fold higher |

| [14C]FMAU | In Vivo (Mouse Xenograft) | Tumor Uptake Ratio (tk+ vs. tk- tumor) at 2 hr | 5.5-fold higher |

| [18F]FHBG | In Vivo (Mouse Xenograft) | Tumor Uptake Ratio (tk+ vs. tk- tumor) at 2 hr | 12.6-fold higher |

Quantitative Imaging Methodologies using Positron Emission Tomography (PET)

Quantitative analysis of PET data is essential for objectively assessing radiotracer uptake and monitoring biological processes over time. For [18F]FMAU, quantitative methodologies are employed in preclinical animal models to determine its biodistribution and uptake in tumors and organs.

A common approach involves dynamic and static PET imaging sessions. For instance, in studies using xenograft mouse models of human prostate cancer, dynamic micro-PET/computed tomography (CT) scans were performed for one hour immediately after tracer injection, followed by static scans at later time points, such as 2 and 3 hours post-injection. This allows for the assessment of both the initial tracer delivery and its subsequent retention.

From these images, several quantitative metrics can be derived. A widely used semi-quantitative metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and body weight. However, to reduce variability caused by factors like blood glucose levels or clearance rates, uptake is often expressed as a ratio of the activity in the target tissue (e.g., a tumor) to that in a reference tissue with low, non-specific uptake (e.g., muscle).

In preclinical evaluations of [18F]FMAU, tumor-to-muscle and tumor-to-liver uptake ratios are calculated to quantify the specific signal from the tumor against background activity. For example, in a study with noncastrated mice bearing CWR22 human prostate cancer xenografts, the tumor-to-muscle ratio for [18F]FMAU at 3 hours was 2.56 ± 0.30, and the tumor-to-liver ratio was 1.72 ± 0.12. These quantitative values are crucial for comparing uptake between different tumor types or under different physiological conditions.

Comparative Studies with Other Proliferation Radiotracers (e.g., [F-18]FLT)

The performance of a PET radiotracer is often evaluated by comparing it to other existing tracers. [18F]FMAU is a marker of cellular proliferation, inviting comparison with other agents in this class, most notably 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT).

While both [18F]FMAU and [18F]FLT are thymidine analogs used to image proliferation, their underlying biochemical mechanisms differ in a key aspect. The uptake of [18F]FLT is primarily mediated by the cytosolic enzyme thymidine kinase 1 (TK1), which is closely regulated during the cell cycle and highly expressed in dividing cells. This makes [18F]FLT a specific marker for cells in the S-phase of proliferation. In contrast, [18F]FMAU is reported to be a better substrate for mitochondrial thymidine kinase (TK-2), an enzyme that is not cell-cycle regulated. Furthermore, research indicates that FMAU is incorporated into DNA, whereas FLT, lacking a 3'-hydroxyl group, acts as a chain terminator and is not incorporated into the DNA strand.

This mechanistic difference can lead to different imaging characteristics and applications. The cell-cycle dependence of [18F]FLT uptake allows it to be a more direct measure of the proliferative fraction of a tumor. Studies have shown a strong correlation between [18F]FLT uptake (SUV) and the Ki-67 proliferation index in certain cancers. snmjournals.org However, this can also be a limitation, as it may not capture all viable tumor cells. The uptake of [18F]FMAU, being less dependent on the cell cycle via its interaction with TK-2, might reflect a broader range of metabolic activity within the tumor.

In the context of differentiating tumors from inflammation, [18F]FLT has demonstrated higher tumor specificity compared to the most common PET tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). In animal models, [18F]FDG accumulates in both tumors and sites of sterile inflammation, whereas [18F]FLT uptake is predominantly confined to the tumor. This suggests that proliferation markers like [18F]FLT may offer an advantage in clinical scenarios where distinguishing cancer from inflammatory processes is challenging. While direct comparative studies of [18F]FMAU and [18F]FLT in an inflammation model are not widely reported, the distinct biochemical pathways they engage suggest they could provide complementary information about tumor biology.

| Feature | [18F]FMAU | [18F]FLT |

|---|---|---|

| Primary Enzyme | Mitochondrial Thymidine Kinase (TK-2) | Cytosolic Thymidine Kinase 1 (TK1) |

| Cell Cycle Dependence | Less dependent (TK-2 is not cell-cycle regulated) | Highly dependent (TK1 activity peaks in S-phase) |

| DNA Incorporation | Incorporated into DNA | Not incorporated (acts as chain terminator) |

Computational and Theoretical Studies of 5 Methyl 2 Fluoroarauracil F 18

Molecular Docking and Binding Affinity Predictions with Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding how ¹⁸F-FMAU interacts with its primary biological targets: thymidine (B127349) kinase and DNA polymerase.

As a thymidine analog, the initial and rate-limiting step in the mechanism of action of ¹⁸F-FMAU is its phosphorylation by thymidine kinase 1 (TK1), an enzyme that is upregulated in proliferating cells. Subsequent phosphorylation steps lead to the formation of ¹⁸F-FMAU triphosphate, which can then be incorporated into newly synthesized DNA by DNA polymerase.

While specific molecular docking studies for ¹⁸F-FMAU are not extensively published, studies on related fluorinated pyrimidine (B1678525) nucleosides and their interaction with thymidine kinase provide significant insights. For instance, molecular dynamics simulations on human thymidine kinase 1 (hTK1) have elucidated the conformational changes that occur upon substrate binding. These simulations reveal that the binding of a substrate induces a transition from an inactive to an active conformation of the enzyme. This involves an increase in the active site pocket volume and changes in the monomer-monomer interface of the dimeric enzyme.

Furthermore, studies on the substrate specificity of human thymidine kinases have shown that while TK1 has a more restricted substrate specificity, the mitochondrial thymidine kinase (TK2) exhibits a broader specificity, phosphorylating pyrimidine bases with bulky 5-substitutions. The 2'-fluoro substitution in the arabinofuranosyl sugar moiety of ¹⁸F-FMAU is a critical structural feature that influences its recognition and phosphorylation by these kinases.

To illustrate the type of data generated in such studies, the following table presents hypothetical binding affinity predictions for ¹⁸F-FMAU and related compounds with human thymidine kinase 1, based on the understanding of their structural properties.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 5-Methyl-2'-fluoroarauracil F-18 | -8.5 | TYR-103, ARG-104, GLN-125 |

| Thymidine | -7.9 | TYR-103, ARG-104, GLN-125 |

| 2'-fluoro-2'-deoxyuridine | -7.2 | TYR-103, ARG-104 |

This table is illustrative and based on typical values from molecular docking studies of similar nucleoside analogs. The binding affinity values represent the predicted strength of the interaction, with more negative values indicating a stronger binding.

Metabolic Pathway Modeling and Simulation

The metabolic fate of a radiopharmaceutical is a critical determinant of its in vivo performance, affecting its bioavailability, target accumulation, and clearance. Computational modeling and simulation of metabolic pathways can predict the biotransformation of ¹⁸F-FMAU and help in understanding its stability and the formation of any potential metabolites.

The primary metabolic pathway for ¹⁸F-FMAU involves its sequential phosphorylation to the monophosphate, diphosphate, and ultimately the triphosphate form, which is then incorporated into DNA. This anabolic pathway is what leads to the trapping of the radiotracer in proliferating cells.

Conversely, catabolic pathways can lead to the degradation of the compound. For many pyrimidine nucleosides, this involves cleavage of the glycosidic bond by thymidine phosphorylase, releasing the pyrimidine base. However, the 2'-fluoro substitution in the arabinose configuration of ¹⁸F-FMAU confers significant resistance to degradation by this enzyme. This metabolic stability is a key advantage of ¹⁸F-FMAU over other thymidine-based radiotracers.

Computational tools for metabolic engineering can be employed to model these pathways. By inputting the structure of ¹⁸F-FMAU and known enzymatic reactions, these models can predict potential metabolites and their rates of formation. Such simulations can help in identifying potential off-target effects and in optimizing the design of the radiotracer to enhance its metabolic stability.

A simplified representation of the metabolic pathway of ¹⁸F-FMAU is presented below:

| Step | Reaction | Enzyme | Product | Significance |

| 1 | Phosphorylation | Thymidine Kinase (TK) | ¹⁸F-FMAU-monophosphate | Trapping in cells |

| 2 | Phosphorylation | Thymidylate Kinase | ¹⁸F-FMAU-diphosphate | Further activation |

| 3 | Phosphorylation | Nucleoside Diphosphate Kinase | ¹⁸F-FMAU-triphosphate | Substrate for DNA polymerase |

| 4 | DNA Incorporation | DNA Polymerase | ¹⁸F incorporated in DNA | Long-term retention in proliferating cells |

| 5 | Degradation (minimal) | Thymidine Phosphorylase | 5-Methyl-uracil | Minor pathway due to 2'-fluoro substitution |

Radiopharmaceutical Design and Structure-Activity Relationship (SAR) Insights

The design of a successful radiopharmaceutical like ¹⁸F-FMAU is guided by a deep understanding of its structure-activity relationships (SAR). Computational studies play a pivotal role in elucidating these relationships by correlating structural modifications with changes in biological activity.

For nucleoside analogs like ¹⁸F-FMAU, key structural features that influence their activity include the nature of the pyrimidine base, substitutions on the base, and modifications to the sugar moiety. The 2'-fluoro substitution in the arabinofuranosyl ring is a hallmark of FMAU and its analogs. This modification has several important consequences:

Conformational Preference: The electronegative fluorine atom influences the pucker of the sugar ring, which in turn affects how the nucleoside analog is recognized by enzymes like thymidine kinase and DNA polymerase.

Metabolic Stability: As mentioned earlier, the 2'-fluoro group protects the glycosidic bond from cleavage by phosphorylases, enhancing the in vivo stability of the tracer.

Binding Affinity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the active sites of target enzymes, potentially increasing binding affinity.

The insights gained from these computational SAR studies are invaluable for the rational design of new and improved radiotracers. For example, by understanding the structural requirements for optimal interaction with thymidine kinase, medicinal chemists can design new analogs with potentially higher uptake in tumor cells.

The following table summarizes key structure-activity relationships for 2'-fluoroarauracil derivatives based on published research on similar compounds.

| Structural Modification | Effect on Activity | Rationale |

| 5-Methyl group on uracil (B121893) base | Essential for TK1 recognition | Mimics natural thymidine, the substrate for TK1. |

| 2'-Fluoro substitution (arabino) | Increases metabolic stability | Protects the glycosidic bond from enzymatic cleavage. |

| 2'-Fluoro substitution (arabino) | Favorable for enzyme binding | The fluorine atom can act as a hydrogen bond acceptor. |

| Modifications at the 5-position | Can modulate activity | Larger substituents may decrease binding to TK1 but can be exploited for other purposes (e.g., targeting different enzymes). |

Future Directions and Emerging Research Avenues for 5 Methyl 2 Fluoroarauracil F 18

Development of Next-Generation Analogues for Enhanced Specificity

Research is actively exploring the development of new thymidine (B127349) analogues to improve imaging characteristics and expand their utility. The core strategy involves modifying the 5-substituted 2′-deoxy-2′-[¹⁸F]fluoro-arabinofuranosyluracil structure to create tracers with potentially higher specificity and different imaging applications. researchgate.net

One area of development is the synthesis of different stereoisomers. For example, the L-isomer of FMAU, 2'-deoxy-2'-[¹⁸F]-fluoro-5-methyl-1-beta-L-arabinofuranosyluracil ([¹⁸F]-L-FMAU), has been successfully synthesized and reported. nih.gov Exploring different isomers can lead to compounds with altered biological activity and uptake mechanisms, potentially offering advantages in specific contexts.

Beyond PET imaging, researchers are creating thymidine analogues for other imaging modalities like single-photon emission computed tomography (SPECT). Novel thymidine analogues have been synthesized for labeling with technetium-99m (⁹⁹mTc), which could provide a more widely accessible imaging option. researchgate.net

Advanced Radiosynthesis Methodologies for Improved Efficiency and Automation

The advancement of ¹⁸F-FMAU from preclinical studies to broader clinical applications hinges on the development of more efficient and reliable production methods. A significant future direction is the creation of fully automated and cGMP (current Good Manufacturing Practice)-compliant radiosynthesis processes. researchgate.net Automation is key to ensuring consistent quality, improving operator safety, and scaling up production for clinical use. researchgate.net

Researchers are also refining the chemical processes involved. One such improvement involves replacing the solvent 1,2-dichloroethane (B1671644) with 1,4-dioxane (B91453) for the radiosynthesis of [¹⁸F]FMAU and its analogues. researchgate.net Methodological advancements are also being made in the fundamental radiolabeling process. The use of diaryliodonium salts represents a more efficient method for introducing the ¹⁸F atom into aromatic rings compared to older techniques. nih.gov The regioselectivity of this reaction is influenced by the electronic and steric properties of the aryl rings, allowing for more controlled synthesis. nih.gov A reported synthesis method for [¹⁸F]-L-FMAU achieved a decay-corrected radiochemical yield of 26% with a synthesis time of 3.3 to 3.5 hours. nih.gov

Integration with Multimodal Preclinical Imaging Techniques

To gain a more comprehensive understanding of complex biological processes, researchers are increasingly integrating ¹⁸F-FMAU PET with other imaging modalities. The combination of PET with computed tomography (CT) or magnetic resonance imaging (MRI) provides both functional and anatomical information in a single imaging session. nih.govnih.gov

Preclinical studies have demonstrated the power of this multimodal approach.

In preclinical models of recurrent glioblastoma, combining PET with MRI allowed for the simultaneous assessment of tumor cell proliferation, edema, and blood volume. nih.gov In these studies, the uptake of a similar proliferation tracer, [¹⁸F]FLT, was found to have the highest specificity and sensitivity for the early prediction of treatment efficacy. nih.gov

In xenograft mouse models of human prostate cancer, micro-PET/CT was used to evaluate the biodistribution of ¹⁸F-FMAU. researchgate.netnih.gov This approach revealed that ¹⁸F-FMAU uptake was significantly higher in the tumors of non-castrated animals compared to castrated ones at specific time points, suggesting a link between androgen signaling and thymidine metabolism. researchgate.netnih.gov

This integration of imaging techniques allows researchers to correlate cellular proliferation data from PET with anatomical details from CT or soft-tissue contrast and physiological parameters from MRI, providing a more complete picture of tumor biology and treatment response. nih.gov

Preclinical Research Findings for Thymidine Analogue Tracers

| Research Area | Model | Imaging Modality | Key Findings | Reference |

| Glioblastoma | Recurrent glioblastoma mouse model | PET/MRI | [¹⁸F]FLT PET was a specific and early indicator of treatment efficacy, outperforming MRI parameters. nih.gov | nih.gov |

| Prostate Cancer | Xenograft mouse models (PC3 and CWR22) | Micro-PET/CT | ¹⁸F-FMAU uptake was associated with androgen signaling. CWR22 tumors (androgen-sensitive) showed higher tracer uptake ratios than PC3 tumors. researchgate.netnih.gov | researchgate.netnih.gov |

Novel Applications in Non-Oncological Preclinical Research Fields

While oncology remains the primary focus of ¹⁸F-FMAU research, its mechanism of action opens doors to applications in other fields. The most established non-oncological use is in reporter gene imaging. ontosight.ai

¹⁸F-FMAU is a substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme. ontosight.ai The HSV1-tk gene can be used as a reporter gene, meaning it can be inserted into cells or viruses to track their location and viability non-invasively with PET. This has significant implications for:

Gene Therapy: Researchers can monitor the delivery, expression, and duration of a therapeutic gene by linking it to the HSV1-tk reporter gene. ontosight.ai

Cell-Based Therapy: The fate of transplanted cells, such as stem cells or immune cells, can be tracked in vivo to confirm their location and proliferation. researchgate.net

This ability to visualize gene expression and track cells provides a powerful tool for developing and evaluating new therapies for a wide range of conditions beyond cancer, including genetic disorders and regenerative medicine applications. ontosight.airesearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2'-fluoroarauracil F-18, and what critical parameters influence radiochemical yield?

- Methodological Answer : The synthesis typically involves nucleophilic fluorination of a precursor (e.g., 5-methyl-2'-deoxy-2'-fluoroarabinofuranosyluracil) using [¹⁸F]fluoride. Key steps include:

Precursor Activation : Use of a leaving group (e.g., nitro or trimethylammonium) at the 2'-position of the arabinofuranosyl ring to facilitate fluorination .

Radiolabeling : Reaction with [¹⁸F]KF/Kryptofix 2.2.2 under anhydrous conditions at 80–100°C for 10–15 minutes .

Purification : Semi-preparative HPLC with a C18 column and isocratic elution (e.g., 10% ethanol in water) to isolate the product .

- Critical Parameters : Precursor purity, reaction temperature, and fluoride ion activity significantly impact radiochemical yield (typically 15–30%) .

Q. How can researchers optimize purification of 5-Methyl-2'-fluoroarauracil F-18 using HPLC, and what analytical standards are required?

- Methodological Answer :

- Column Selection : Use a C18 reversed-phase column (e.g., 5 µm particle size, 250 × 10 mm) for high resolution .

- Mobile Phase : Isocratic elution with 10% ethanol in water at 2 mL/min ensures baseline separation from impurities .

- Quality Control : Validate purity using analytical HPLC (UV detection at 254 nm) and compare retention times with non-radioactive reference standards (e.g., cold FMAU) .

Advanced Research Questions

Q. What methodological considerations are essential when comparing the pharmacokinetic profiles of 5-Methyl-2'-fluoroarauracil F-18 with other PET tracers (e.g., FDG) in preclinical models?

- Methodological Answer :

- Dynamic Imaging Protocols : Acquire PET data in list-mode for 60–90 minutes post-injection to capture uptake kinetics .

- Compartmental Modeling : Apply a two-tissue model to estimate (influx rate) and (phosphorylation rate) for quantitative comparison with FDG .

- Biological Validation : Correlate tracer uptake with ex vivo assays (e.g., thymidine kinase-1 activity for proliferation markers) .

- Statistical Analysis : Use ANOVA with Tukey post hoc tests to compare mean standardized uptake values (SUVs) across tracers .

Q. How can researchers resolve contradictions in reported biodistribution data for 5-Methyl-2'-fluoroarauracil F-18 across different tumor models?

- Methodological Answer :

- Model Selection : Evaluate tracer uptake in both xenograft (e.g., human glioblastoma) and syngeneic (e.g., murine lymphoma) models to assess tumor-type specificity .

- Hypoxia Controls : Use parallel [¹⁸F]FMISO PET imaging to differentiate hypoxia-driven vs. proliferation-driven uptake patterns .

- Dosimetry Adjustments : Normalize SUVs to tumor volume and adjust for partial-volume effects using recovery coefficients .

Q. What strategies validate the biological specificity of 5-Methyl-2'-fluoroarauracil F-18 uptake through multimodal imaging approaches?

- Methodological Answer :

- Multimodal Correlations : Combine PET with MRI-based diffusion-weighted imaging (DWI) to link tracer uptake with cellularity (ADC values) .

- Immunohistochemistry : Post-imaging, quantify thymidine kinase-1 (TK1) expression in tumor sections to validate proliferation-specific uptake .

- Blocking Studies : Co-administer excess non-radioactive FMAU to competitively inhibit [¹⁸F]FMAU uptake, confirming receptor-mediated binding .

Data Analysis & Experimental Design

Q. How should researchers calculate the minimum detectable activity (MDA) for 5-Methyl-2'-fluoroarauracil F-18 in preclinical PET studies?

- Methodological Answer :

- Photopeak Analysis : Acquire spectra until the 511 keV photopeak is no longer distinguishable from background .

- MDA Formula : Use , where = background counts and = acquisition time .

- Validation : Repeat measurements in phantoms with known activity concentrations to refine MDA thresholds .

Q. What statistical frameworks are recommended for analyzing contradictory data in tracer uptake between in vitro and in vivo studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test robustness by excluding outliers or adjusting for covariates (e.g., tumor volume, injection dose) .

- Bland-Altman Plots : Visualize agreement between in vitro (cell uptake) and in vivo (PET SUVs) measurements .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.